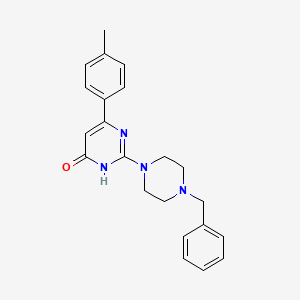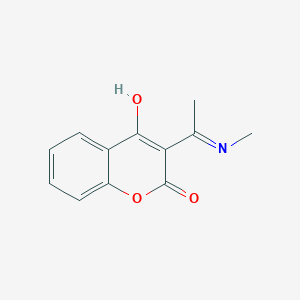
2-(4-benzyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone, commonly known as BPIP, is a pyrimidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPIP has been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic properties.
Scientific Research Applications
BPIP has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been shown to possess antipsychotic properties and has been evaluated for its efficacy in the treatment of schizophrenia. BPIP has also been investigated for its antidepressant and anxiolytic effects and has shown promising results in preclinical studies. Additionally, BPIP has been shown to possess analgesic properties and has been evaluated for its potential use in the treatment of pain.
Mechanism of Action
The exact mechanism of action of BPIP is not fully understood. However, it has been shown to bind to various receptors in the brain, including dopamine D2, serotonin 5-HT1A, and sigma-1 receptors. BPIP has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
BPIP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. BPIP has also been shown to modulate the activity of glutamate, an important neurotransmitter involved in pain signaling. Additionally, BPIP has been shown to possess antioxidant properties and may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
BPIP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, BPIP has been extensively studied and has shown promising results in preclinical studies. However, there are also several limitations to using BPIP in lab experiments. It has a relatively short half-life and may require frequent dosing. Additionally, the exact mechanism of action of BPIP is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of BPIP. One potential area of research is the development of BPIP analogs with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of BPIP and its potential therapeutic applications. BPIP may also be evaluated for its potential use in the treatment of other diseases and disorders, such as pain and neurodegenerative diseases. Finally, the safety and toxicity of BPIP should be further evaluated in order to determine its potential use in clinical settings.
Conclusion
In conclusion, BPIP is a pyrimidinone derivative that has shown promising results in preclinical studies for its potential therapeutic applications. It possesses a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic properties. Further research is needed to fully elucidate the mechanism of action of BPIP and its potential therapeutic applications. BPIP may be a promising candidate for the development of new drugs for the treatment of various diseases and disorders.
Synthesis Methods
The synthesis of BPIP involves the reaction of 4-methylbenzaldehyde with 1-(4-bromobenzyl)piperazine in the presence of potassium carbonate and catalytic amounts of copper iodide. The resulting intermediate is then subjected to a cyclization reaction with urea to yield BPIP. The overall yield of this synthesis method is approximately 40%.
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-17-7-9-19(10-8-17)20-15-21(27)24-22(23-20)26-13-11-25(12-14-26)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUKWJABXXKFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-6-(4-methylphenyl)pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-hydroxypyrimidin-4-yl)ethyl]-1-[(4-methylphenyl)amino]cyclopentanecarboxamide](/img/structure/B6087551.png)
![3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6087555.png)
![7-(cyclohexylmethyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087556.png)
![4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6087559.png)

![N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6087583.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B6087591.png)
![2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087598.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![2-(4-chlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B6087613.png)
![2-(2,4-dimethylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6087616.png)

